Sodium nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

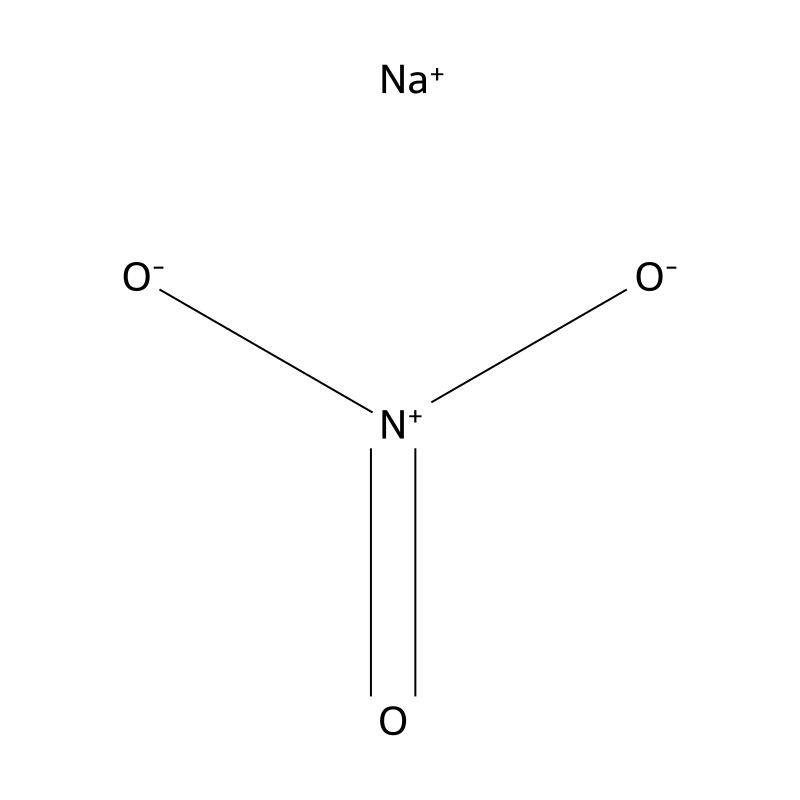

Sodium nitrate, with the chemical formula NaNO₃, is an inorganic nitrate salt composed of sodium cations (Na⁺) and nitrate anions (NO₃⁻). Commonly known as Chile saltpeter, this compound is a white crystalline solid that is highly soluble in water. It has significant historical importance due to its extensive mining in the Atacama Desert of Chile, where it was originally harvested for use in fertilizers and explosives. The compound is also referred to as nitratine or soda niter in its mineral form. Sodium nitrate serves as a crucial source of nitrogen, which is essential for plant growth and various industrial applications .

- Neutralization with Sodium Carbonate:

- Neutralization with Sodium Bicarbonate:

- Neutralization with Sodium Hydroxide:

- Reaction with Ammonium Nitrate:

Sodium nitrate is known for being a strong oxidizing agent, capable of reacting violently with reducing agents and decomposing explosively at high temperatures (above 538 °C) .

The primary methods for synthesizing sodium nitrate involve neutralization reactions as previously mentioned. These methods are favored due to their efficiency and the relatively low cost of raw materials involved. The production process can be carried out on an industrial scale, making sodium nitrate readily available for agricultural and industrial uses .

Sodium nitrate has a wide range of applications:

- Fertilizers: It provides a readily available source of nitrogen for plants without altering soil pH.

- Food Preservation: Used in cured meats to inhibit bacterial growth.

- Explosives: Acts as an oxidizer in various explosive formulations.

- Thermal Energy Storage: Utilized in solar thermal power plants due to its high heat capacity.

- Glass and Pottery Enamel: Serves as a fluxing agent .

Studies on sodium nitrate often focus on its interactions with biological systems and other chemicals. Research has shown that while it is non-flammable, it can enhance the combustion of combustible materials when mixed with them. Additionally, the conversion of nitrates to nitrites in biological systems raises concerns about potential carcinogenic effects, particularly related to processed meats .

Sodium nitrate shares similarities with several other compounds, particularly other nitrates and salts. Here are some comparable compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Potassium Nitrate | KNO₃ | Commonly used in fertilizers; less soluble than sodium nitrate. |

| Ammonium Nitrate | NH₄NO₃ | Highly soluble; widely used in fertilizers; can be explosive under certain conditions. |

| Calcium Nitrate | Ca(NO₃)₂ | Used in fertilizers; provides calcium along with nitrogen. |

| Magnesium Nitrate | Mg(NO₃)₂ | Used as a fertilizer and in various industrial applications; less common than sodium nitrate. |

Uniqueness of Sodium Nitrate:

- Sodium nitrate is unique due to its high solubility and non-acidic nature when applied as a fertilizer, making it particularly beneficial for agricultural use.

- It serves dual roles as both a fertilizer and a food preservative, which distinguishes it from many other nitrates that do not have such broad applications .

Molecular Geometry and Bonding in Sodium Nitrate

Sodium nitrate exhibits a complex ionic bonding arrangement that combines ionic interactions between sodium cations and nitrate anions with covalent bonding within the nitrate ion itself [1] [2]. The compound consists of sodium cations (Na⁺) and nitrate anions (NO₃⁻) held together by electrostatic forces in a three-dimensional crystal lattice [5].

The nitrate anion demonstrates a trigonal planar molecular geometry, where a central nitrogen atom forms covalent bonds with three oxygen atoms [4] [13]. Within the nitrate ion, the nitrogen atom carries a formal charge of +5, while each oxygen atom maintains a formal charge of -2, resulting in an overall charge of -1 for the nitrate ion [3] [4]. The nitrogen-oxygen bonds exhibit a resonance structure, with bond lengths averaging 1.27 Angstroms, indicating partial double bond character due to electron delocalization [6] [25].

The sodium cations in the crystal structure adopt a six-coordinate environment, forming corner-sharing sodium-oxygen octahedra (NaO₆) [6]. The sodium-oxygen bond lengths are uniform at 2.45 Angstroms, demonstrating the ionic nature of these interactions [6]. This coordination environment results in each sodium ion being surrounded by six oxygen atoms from neighboring nitrate groups, creating a stable three-dimensional network [5].

Sodium Nitrate Structural Parameters

| Parameter | Value |

|---|---|

| Chemical Formula | Sodium Nitrate |

| Molecular Weight (g/mol) | 84.9947 [2] |

| Crystal System | Trigonal [1] |

| Space Group | R-3c [6] |

| Unit Cell Type | Rhombohedral (primitive) [6] |

| Unit Cell - a (Å) | 5.0665 [7] |

| Unit Cell - c (Å) | 16.577 [7] |

| Cell Volume (ų) | 368.37 [6] |

| Density (g/cm³) | 2.257 [7] |

| Na-O Bond Length (Å) | 2.45 [6] |

| N-O Bond Length (Å) | 1.27 [6] |

| Coordination Number of Na⁺ | 6 [6] |

| Geometry of Nitrate Ion | Trigonal planar [13] |

| Melting Point (°C) | 308 [4] |

Crystal Structure Analysis: Trigonal R-3c Space Group

Sodium nitrate crystallizes in the trigonal crystal system with space group R-3c (number 167), representing a highly symmetric arrangement that was first determined by Ralph Walter Graystone Wyckoff in 1919 using X-ray crystallography [1] [11]. This space group designation indicates a rhombohedral centering with a threefold rotation axis and a glide plane [6].

The crystal structure can be described as calcite-structured, making sodium nitrate isostructural with calcium carbonate [6] [20]. The unit rhombohedron contains two formula units of sodium nitrate, forming a body-centered structure [11] [23]. The primitive unit cell has lattice parameters of a = 5.0665 Angstroms and c = 16.577 Angstroms, with angles α = β = 90° and γ = 120° [7].

Within this structure, sodium ions occupy special positions and are coordinated by six equivalent oxygen atoms to form corner-sharing NaO₆ octahedra [6]. The corner-sharing octahedral arrangement exhibits tilt angles of 64°, contributing to the overall structural stability [6]. The nitrogen atoms are positioned in trigonal planar coordination with three equivalent oxygen atoms, with all nitrogen-oxygen bond lengths being identical at 1.27 Angstroms [6].

The three-dimensional framework consists of alternating layers of sodium cations and nitrate anions, with the overall arrangement resembling that of sodium chloride, where nitrate groups effectively replace chloride ions [11] [23]. This structural motif creates channels and cavities within the crystal lattice, influencing the material's physical properties such as density and thermal expansion [6].

Sodium Nitrate Crystallographic Details

| Crystallographic Feature | Description/Value |

|---|---|

| Lattice Parameter a | 5.0665 Å [7] |

| Lattice Parameter c | 16.577 Å [7] |

| α angle | 90° [7] |

| β angle | 90° [7] |

| γ angle | 120° [7] |

| Z (formula units per unit cell) | 6 [6] |

| Na⁺ coordination environment | Corner-sharing NaO₆ octahedra [6] |

| NO₃⁻ bonding mode | Trigonal planar with N⁵⁺ center [6] |

| Corner-sharing octahedral tilt angle | 64° [6] |

| Structural relationship | Isostructural with calcite (CaCO₃) [6] |

Comparative Analysis with Alkali Metal Nitrates

The alkali metal nitrates demonstrate systematic variations in their structural characteristics as a function of cation size, with sodium nitrate occupying a unique position within this series [15] [16]. Lithium nitrate and sodium nitrate both crystallize in the same trigonal R-3c space group, sharing identical structural frameworks with six-coordinate metal cations [15].

Potassium nitrate exhibits distinctly different crystallographic behavior, adopting an orthorhombic crystal system with space group Pmcn at room temperature [18]. This structural change accompanies an increase in the coordination number of the potassium cation to nine, reflecting the larger ionic radius of potassium compared to sodium [15] [18]. The orthorhombic structure of potassium nitrate results in different lattice parameters: a = 5.414 Angstroms, b = 9.166 Angstroms, and c = 6.431 Angstroms [18].

Rubidium nitrate and cesium nitrate both crystallize in trigonal systems but with different space groups compared to sodium nitrate [19]. Rubidium nitrate adopts space group P31 or P321, while cesium nitrate crystallizes in space group P31m [19]. Both compounds exhibit significantly higher coordination numbers for their respective cations: eleven for both rubidium and cesium [15] [19]. This increase in coordination number correlates with the larger ionic radii of these heavier alkali metals.

The melting points of alkali metal nitrates show an interesting trend, generally increasing with atomic mass but with notable exceptions [15]. Sodium nitrate melts at 308°C, higher than lithium nitrate (255°C) but lower than potassium nitrate (334°C) [15]. Rubidium nitrate shows an anomalous melting point of 310°C, slightly higher than sodium nitrate, while cesium nitrate exhibits the highest melting point at 414°C [15].

Density variations follow the expected trend based on atomic mass, with sodium nitrate (2.257 g/cm³) being denser than lithium nitrate but less dense than the heavier alkali metal nitrates [7] [15]. The solubility patterns in water increase systematically down the group, with sodium nitrate being highly soluble but less so than potassium, rubidium, and cesium nitrates [16] [17].

Alkali Metal Nitrates Comparison

| Compound | Formula Weight (g/mol) | Melting Point (°C) | Crystal System | Space Group | Coordination Number | Density (g/cm³) |

|---|---|---|---|---|---|---|

| Lithium Nitrate | 68.946 [15] | 255 [15] | Trigonal | R-3c | 6 [15] | 2.380 |

| Sodium Nitrate | 84.9947 [2] | 308 [15] | Trigonal | R-3c [6] | 6 [6] | 2.257 [7] |

| Potassium Nitrate | 101.1032 [15] | 334 [15] | Orthorhombic | Pmcn [18] | 9 [15] | 2.109 [18] |

| Rubidium Nitrate | 147.473 [15] | 310 [15] | Trigonal | P31 [19] | 11 [15] | 3.110 |

| Cesium Nitrate | 194.91 [15] | 414 [15] | Trigonal | P31m [19] | 11 [15] | 3.685 |

Industrial Synthesis: Neutralization of Nitric Acid with Sodium Hydroxide

The dominant commercial route converts aqueous nitric acid and aqueous sodium hydroxide to sodium nitrate and water according to the reaction

nitric acid + sodium hydroxide → sodium nitrate + water [1] [2] [3].

- Process configuration

- Continuous‐stirred stainless-steel reactors operate at 40 – 60 degrees Celsius and atmospheric pressure to minimize corrosion and maintain complete conversion [4] [5].

- The reaction is highly exothermic; the standard enthalpy of neutralization for strong acid–strong base pairs is -57 kilojoules per mole of water formed [6] [7]. Inline heat exchangers remove this heat and pre-heat incoming feedwater, improving thermal efficiency.

- The neutralized liquor leaves the reactor at 50–65 mass percent sodium nitrate; multi-effect evaporators raise the concentration to 90–98 mass percent before crystallization [8].

- Typical material balance (per 1 000 kilograms of anhydrous sodium nitrate)

| Stream | Stoichiometric requirement | Industrial allowance (2% excess) |

|---|---|---|

| Nitric acid (63.01 kilograms per kilomole) | 740 kilograms | 755 kilograms [4] |

| Sodium hydroxide (40.00 kilograms per kilomole) | 470 kilograms | 480 kilograms |

| Water generated in reaction | 210 kilograms | ≈210 kilograms |

- Quality considerations

- Contaminants such as chloride and sulfate ions originate from feedstock impurities; these are removed later by recrystallization (section 3.3).

- Because the liquor is strongly alkaline once conversion is complete, stainless-steel grade 316 L with molybdenum is preferred for downstream equipment to resist pitting.

Alternative Production Routes: Ostwald Process and Haber–Bosch Integration

Industrial complexes that already manufacture nitric acid from ammonia routinely integrate sodium nitrate production in two ways.

Full integration pathway

a. Ammonia is synthesized from di-nitrogen and di-hydrogen in the Haber–Bosch loop at 150–200 bar and 450–500 degrees Celsius.

b. In the Ostwald section, ammonia is oxidised on platinum–rhodium gauze to nitric oxide, further oxidised to nitrogen dioxide, then absorbed in water to give 55–68 mass percent nitric acid [9].

c. This acid is neutralized with solid sodium carbonate or aqueous sodium hydroxide to yield sodium nitrate, closing the nitrogen loop within one site [10] [11].Scrubber side-stream pathway

During nitric-acid manufacture, unconverted nitrogen oxides leave the absorber. Passing this tail-gas through a secondary packed tower containing recycled sodium hydroxide creates a mixture of sodium nitrite and sodium nitrate, often at 10 – 15 mass percent [12] [13]. Controlled oxidation of the nitrite with excess air or hydrogen peroxide converts it fully to sodium nitrate before crystallization.Comparative performance indicators

| Parameter | Integrated route (Haber–Bosch + Ostwald + neutralization) | Stand-alone neutralization plant |

|---|---|---|

| Primary feedstock | Natural gas and air | Nitric acid and sodium hydroxide purchased |

| Energy demand (gigajoules per metric ton sodium nitrate) | ≈37 (entire chain) | ≈5 (neutralization only) [4] [11] |

| Typical plant capacity | 40 000 – 120 000 tons per year [14] [15] | 5 000 – 30 000 tons per year [16] |

| By-products | None after full oxidation; internal steam generation | None |

| Capital intensity | High; integrated ammonia and nitric acid sections | Moderate |

Integrated sites achieve lower variable cost because they consume internally produced nitric acid and export surplus steam to adjacent units, but require significantly higher capital investment.

Purification Techniques: Recrystallization and Thermal Decomposition

3.3.1 Recrystallization

Hot–cold recrystallization exploits the steep solubility increase of sodium nitrate with temperature (Table 4-A). A 90 mass percent melt is dissolved in de-ionized water at 90 degrees Celsius, filtered through sintered stainless cartridges to remove insolubles, then cooled to 25 degrees Celsius under gentle agitation to yield colourless, prismatic crystals that meet electronic-grade specifications (<50 parts per million total chloride and sulfate).

Table 4-A Solubility of sodium nitrate in water [17] [18]

| Temperature (degrees Celsius) | Grams per 100 grams water |

|---|---|

| 0 | 70.7 |

| 20 | 88.3 |

| 40 | 104.9 |

| 60 | 124.7 |

| 80 | 148.0 |

| 100 | 176.0 |

Fractional recrystallization removes co-dissolved sodium chloride because the latter has an almost temperature-independent solubility (35.6 – 39.2 grams per 100 grams water across the same range).

3.3.2 Thermal decomposition followed by re-oxidation

Controlled heating of molten sodium nitrate between 580 and 600 degrees Celsius induces partial decomposition to sodium nitrite and oxygen gas [19]. The primary step obeys

two sodium nitrate → two sodium nitrite + oxygen [20].

Kinetic studies show two overlapping regimes:

- Initial nitrate-to-nitrite conversion with an apparent activation energy of 150 ± 5 kilojoules per mole;

- Subsequent slow oxidation of nitrite to sodium oxide above 700 degrees Celsius [20] [21].

Industrial practice halts decomposition at 15 – 20 percent conversion, cools the melt, and leaches it in chilled water. Sodium nitrite, being substantially less soluble at low temperatures than sodium nitrate, precipitates with embedded metal oxides and is removed by pressure filtration. The purified nitrate solution is then evaporated and crystallised. A final re-oxidation step with gaseous oxygen or hydrogen peroxide destroys residual nitrite to below 50 parts per million before drying, ensuring compliance with pharmaceutical and photovoltaic-grade specifications.

Associated Chemicals

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food Additives -> COLOUR_RETENTION_AGENT; PRESERVATIVE; -> JECFA Functional Classes

Methods of Manufacturing

Neutralization of nitric acid with sodium carbonate or sodium hydroxide, extraction from the ore with a brine followed by fractional crystallization (non-U.S. method).

... Production of Chile saltpeter from caliche ... Warm (40 - 45 °C) mother liquor recycled to leaching contains ca. 330 g/L of sodium nitrate. The leaching process is performed in a series of vats, each having a capacity of ca. 1,000 tons of crushed ore. The underflow of each vat is heated before passing to the next one since the dissolution of sodium nitrate is endothermic. Sodium nitrate therefore dissolves preferentially. The product solution obtained after leaching contains 450 g/L of sodium nitrate and is cooled to 5 - 10 °C in heat exchangers and with ammonia refrigerating equipment. The mother liquor obtained after centrifugation of crystallized sodium nitrate is heated to 40 - 45 °C with heat from the condensers in the ammonia chilling loop and then with cooling water from the diesel engines used to generate electric power. Crystalline sodium nitrate obtained after centrifugation contains 3.0 - 3.5 % moisture; it is generally melted at ca. 340 °C and prilled. The granulated product contains only about 1 % sodium chloride. ... Large modern plants also produce coarse crystals of Chile saltpeter, which do not require further processing by melting.

The most important method for producing synthetic sodium nitrate is the reaction of tail gases from nitric acid plants with sodium hydroxide or sodium carbonate solution. This method is, however, intended for tail-gas clean-up (removal of nitrogen oxides) rather than for nitrate and nitrite production.

General Manufacturing Information

All other basic inorganic chemical manufacturing

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Carbon black manufacturing

Construction

Explosives manufacturing

Fabricated metal product manufacturing

Mining (except oil and gas) and support activities

Miscellaneous manufacturing

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Petroleum refineries

Primary metal manufacturing

Services

Wholesale and retail trade

Nitric acid sodium salt (1:1): ACTIVE

The winning of sodium nitrate from caliche is very complicated. The raw material contains only 7 to 40 wt % sodium nitrate (corresponding to 2 to 7 % N) and requires multistage processing to achieve an acceptable yield.

...irregular inhibition of seven clostridium botulinum cultures /was obtained/ with sodium nitrate in concn from 2.213 to 4.427%, but...inhibition of clostridium botulinum, clostridium putrificum or clostridium sporogenes with sodium nitrite in concn from 0.0588 to 0.392% /was not obtained/. ...in pork infusion agar more than 70% reduction in spore counts /of clostridium botulinum/ was obtained from 0.1% sodium nitrate... /it has been reported/ that "nitrate played no role in retarding putrid spoilage, but actually stimulated aerobic spoilage." ... nitrates were.../once/ believed to have significant preservative effects, but...this seems to be in doubt in view of more recent studies...

In England these salts can be used as preservatives in cheese... use in cheese is permissible also in Netherlands, Norway, South Africa, & Sweden. Nitrates...are permitted in fish products in Norway & Sweden & in poultry meat in Canada. /Nitrates/

Since nitrates...are components of curing salts, customary procedures in use of these salts prevail & no special recommendations can be made with reference to their applications as antimicrobials. /Nitrates/

Contents in cured meats, fish, & other food products restricted.

Analytic Laboratory Methods

Modified Jones Reductor used to determine nitrate & nitrite in cheeses containing greater than or equal to 1 ppm NO3. /Nitrates & nitrites/

AOAC Method No. 973.50. Nitrogen (Nitrate) in Water-Brucine Colorimetric Method; Spectrophotometer Detection Limit not reported /Nitrate/

APHA Method No. 4110. Determination of Anions by Ion Chromatography; Ion Chromatography Detection Limit = 0.1 mg/L /Nitrate/

For more Analytic Laboratory Methods (Complete) data for SODIUM NITRATE (14 total), please visit the HSDB record page.

Storage Conditions

Interactions

The individual and combined effects of trichlorphon, lead-nitrate, cadmium-nitrate, sodium-nitrate, and lindane were determined in Wistar-rats. The median lethal dose (LD50) and average time of death were determined individually for each of the substances in acute gavage experiments. A mixture was made up of 0.44 LD50 of each of the five substances. The mixture LD50 was 4,833mg/kg. For subacute experiments, rats were administered the compounds or the mixture daily for 30 days at one twentieth to one thousandth the LD50, or were administered one tenth or one hundredth the LD50 of each substance separately and in combination for 5 or 20 days. Urinary delta-aminolevulinic-acid (ALA) concentrations significantly increased at daily doses of 5%, 1%, and 0.1% of the LD50 of lead and mixture at days ten, 20 and 30, with mixture ALA levels higher than lead alone. Significant increases were also seen in ALA after sublethal daily dosing with cadmium and lindane, with similar results obtained for urinary coproporphyrin. A decrease in liver sulfhydryl groups, similar to the effects of lead and cadmium, was observed upon administration of the mixture as was an increase in methemoglobin to 20% to 30% compared with nitrate induction to 16% to 26%, and control levels of 9%. The electron paramagnetic resonance (EPR) of a number of complexes were studied after 5 and 20 days of daily dosing with the substances singly or mixed. EPR signals of cytochrome-P450 were multiplied by lindane and mixture treatment, and were attenuated and multiplied by cadmium. The nitrosilic complexes EPR signals were multiplied by the effect of nitrates and lead, while the effect of the mixture was antagonistic to nitrates. Multiplication of the EPR signals of free radicals and iron and sulfur containing proteins was observed after 20 days dosing with 1% LD50 of lindane, cadmium, and the mixture. The authors conclude that the individual intake limits of trichlorphon, lindane and nitrates are valid for the mixture, while a dose summation formula should be used for lead and cadmium.

No increase in lung adenomas was produced in mice administered 0.69 to 18.75 mg of piperazine/kg in drinking water for 20 to 25 weeks and sacrificed 10 to 13 weeks later. An increase in lung adenomas was produced in this bioassay by administration of piperazine together with sodium nitrate, suggesting the formation of the active nitroso derivative ... Co-administration of 250 ppm piperazine and 500 ppm sodium nitrate in drinking water did not produce tumors in rats ... Piperazine dihydrochloride was not mutagenic in the mouse host-mediated assay. However, when tested in combination with sodium nitrate (to produce the N-nitroso derivative), a mutagenic response was seen ... Urinary metabolites isolated from mice given oral doses of both piperazine and sodium nitrate were also mutagenic.

Formation of (the carcinogen) nitrosodimethylamine (NDMA) from dimethylamine (DMA) & sodium nitrate in stomach of monkeys was investigated. After admin of DMA & sodium nitrate, the peak concn of NO2- & NDMA in stomach contents of the 3 starved monkeys were 2.7, 89, & 16.2 ppm, & 41.1, 144.4 & 5.4 ppb, respectively, while peaks of the 2 compounds in the unstarved monkeys (5 per group) were 75.6, 69.9, 5.7, 1.0 & 201.5 ppm of no2- & 833.6, 63.9, 6.1, not detected & 4.7 ppb of NDMA. NDMA was not detected (detection limit 0.2 ng) in blood of any monkey investigated.

For more Interactions (Complete) data for SODIUM NITRATE (7 total), please visit the HSDB record page.